molecular formula C11H10LiN3O2 B2507056 Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197053-78-2

Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B2507056
CAS No.: 2197053-78-2
M. Wt: 223.16
InChI Key: UWOVMNLIDNLAKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a lithium ion in the structure suggests its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. The cyclopropylmethyl group is then introduced via alkylation reactions, often using cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the synthesis of the imidazo[4,5-b]pyridine core, followed by functional group modifications to introduce the cyclopropylmethyl group and the lithium carboxylate moiety. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated derivatives can be used as substrates for substitution reactions, with reagents like sodium hydride or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in the development of new drugs, particularly for neurological and psychiatric disorders.

    Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The lithium ion may play a role in stabilizing the compound’s structure or in modulating its activity. The imidazo[4,5-b]pyridine core can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.

    Cyclopropylmethyl derivatives: Compounds with a cyclopropylmethyl group attached to different core structures.

    Lithium carboxylates: Compounds containing a lithium ion and a carboxylate group, but with different organic backbones.

Uniqueness

Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the combination of its imidazo[4,5-b]pyridine core, cyclopropylmethyl group, and lithium carboxylate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

lithium;3-(cyclopropylmethyl)imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.Li/c15-11(16)10-13-8-2-1-5-12-9(8)14(10)6-7-3-4-7;/h1-2,5,7H,3-4,6H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOVMNLIDNLAKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1CN2C3=C(C=CC=N3)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.